molecular formula C21H27N3O2 B3467812 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B3467812
M. Wt: 353.5 g/mol
InChI Key: GDPMATBFIBRKLJ-UHFFFAOYSA-N
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Description

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide is a compound that belongs to the class of arylpiperazines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. The compound’s structure includes a piperazine ring substituted with a methoxyphenyl group and a propanamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products

Scientific Research Applications

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with G-protein-coupled receptors (GPCRs), particularly the alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous neurotransmitters like norepinephrine and epinephrine. This leads to a decrease in smooth muscle contraction, which can be beneficial in conditions like hypertension and benign prostatic hyperplasia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Its methoxyphenyl group enhances its binding affinity and selectivity for certain receptor subtypes, making it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17-7-3-4-8-18(17)22-21(25)11-12-23-13-15-24(16-14-23)19-9-5-6-10-20(19)26-2/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPMATBFIBRKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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